molecular formula C15H14FN3O2 B2920491 N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-83-5

N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2920491
CAS No.: 478259-83-5
M. Wt: 287.294
InChI Key: GERKZRIOARWJGK-GIJQJNRQSA-N
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Description

N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide is an organic compound with distinctive structural elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide typically begins with the preparation of the pyrrole-2-carboxamide backbone. The key steps involve:

  • Formation of the Pyrrole Ring: This can be achieved via Paal-Knorr synthesis or other suitable cyclization techniques.

  • Attachment of the 4-Fluorobenzoyl Group: This step involves an acylation reaction using 4-fluorobenzoyl chloride and a base such as triethylamine.

  • Introduction of the Dimethylamino Group: The final modification involves a reaction with dimethylamine in the presence of formaldehyde to form the Schiff base (methylidene) linkage.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for higher yields and cost-efficiency:

  • Bulk Synthesis of Precursors: Large-scale preparation of pyrrole and fluorobenzoyl chloride.

  • Continuous Flow Synthesis: Implementation of continuous reactors for efficient mixing and reaction control.

  • Purification: Employing crystallization, filtration, and chromatography techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions including:

  • Oxidation: This can occur at the pyrrole ring, potentially yielding pyrrole-N-oxides.

  • Reduction: The dimethylamino group and the Schiff base can be reduced to the corresponding amine and aldehyde.

  • Substitution: Electrophilic aromatic substitution at the pyrrole or benzoyl moiety can introduce new functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Various electrophiles such as halogens, nitro groups.

Major Products Formed

  • Oxidation Products: Pyrrole-N-oxides.

  • Reduction Products: Amines and aldehydes.

  • Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

  • Synthesis of Novel Compounds: Used as an intermediate in synthesizing heterocyclic compounds.

  • Catalysts and Ligands: Its derivatives can serve as ligands in coordination chemistry.

Biology

  • Biomolecular Probes: Utilized in designing probes for biological imaging.

  • Enzyme Inhibitors: Potential use in synthesizing enzyme inhibitors for research.

Medicine

  • Drug Development: Exploration as a potential pharmacophore in drug design.

  • Diagnostic Agents: Derivatives could serve in the development of diagnostic tools.

Industry

  • Materials Science: Application in the synthesis of polymers and advanced materials.

  • Agriculture: Potential use in agrochemical formulations.

Mechanism of Action

Molecular Targets and Pathways

N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide may interact with various molecular targets:

  • Enzymatic Interaction: Binding to active sites of enzymes, inhibiting or modifying their activity.

  • Receptor Binding: Potential binding to biological receptors affecting signal transduction pathways.

Comparison with Similar Compounds

N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups. Similar compounds include:

  • N-(4-fluorobenzoyl)pyrrole-2-carboxamide: Lacks the dimethylamino methylidene group.

  • Dimethylaminopyrrole derivatives: Differ in the nature of the benzoyl group attached.

Each of these related compounds exhibits distinct reactivities and applications, highlighting the unique attributes of this compound in scientific and industrial contexts.

Properties

IUPAC Name

N-(dimethylaminomethylidene)-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c1-19(2)9-18-15(21)13-7-11(8-17-13)14(20)10-3-5-12(16)6-4-10/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERKZRIOARWJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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